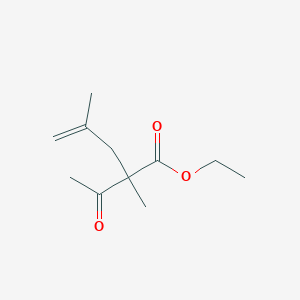
Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate
Cat. No. B8389499
M. Wt: 198.26 g/mol
InChI Key: MZOTWRCNZWTLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05292719
Procedure details


A 2000 ml flask, equipped with mechanical stirring, a condenser and N2 atmosphere, is charged with 24.3 g of N2 and 400 ml of ethanol to prepare sodium ethylate. After cooling to 15° C., the ethyl-2-acetyl-4-methyl-4-pentenoate (161.4 g) is added to the solution over 30 min while maintaining the temperature at 15° C.-20° C. To this is then added, all at once, 15 g of iodide. The exothermic reaction is controlled with an ice bath to keep the temperature at 30° C. for about 90 min. Stirring is continued over 2 hrs and 30 min at 20° C., and the mixture is then taken to reflux for 4 hrs. The reaction mixture is left at rest for 56 hrs, and then the NaI precipitate is filtered. Toluene (700 ml) is added and the mixture filtered again. Toluene/ethanol azeotrope (700 ml) (rotavapor. 74° C./6× 104Pa) is distilled and 250 ml of the distillate is added to the residue. After cooling to 5° C., a new filtration is carried out. The filtrate is evaporated (74° C./2.7×104Pa). Raw product is purified on a Vigreux column, and then in a glass bolos column topped by a total reflux head, to yield ethyl-2-acetyl-2,4-dimethyl-4-pentenoate.






Identifiers


|
REACTION_CXSMILES
|
N#N.[CH3:3]C[O-].[Na+].[CH2:7]([O:9][C:10](=[O:19])[CH:11]([C:16](=[O:18])[CH3:17])[CH2:12][C:13]([CH3:15])=[CH2:14])[CH3:8].[I-]>C(O)C>[CH2:7]([O:9][C:10](=[O:19])[C:11]([C:16](=[O:18])[CH3:17])([CH3:3])[CH2:12][C:13]([CH3:15])=[CH2:14])[CH3:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
161.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CC(=C)C)C(C)=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 15° C.-20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this is then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is controlled with an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 30° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for about 90 min
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 4 hrs
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture is left at rest for 56 hrs
|
|
Duration
|
56 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the NaI precipitate is filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (700 ml) is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(700 ml) (rotavapor. 74° C./6× 104Pa)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
250 ml of the distillate is added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a new filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated (74° C./2.7×104Pa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Raw product is purified on a Vigreux column
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CC(=C)C)(C)C(C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
